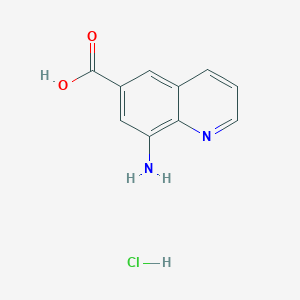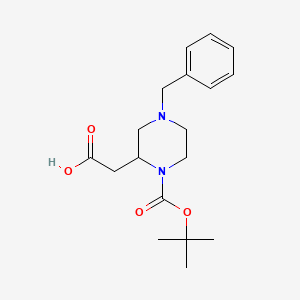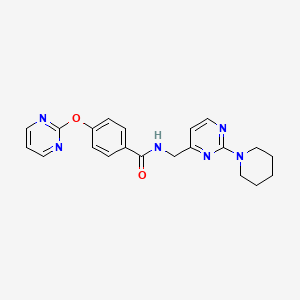
8-Aminoquinoline-6-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Aminoquinoline-6-carboxylic acid hydrochloride, also known as 8-AQCA, is a chemical compound that has been widely used in scientific research. It is a derivative of quinoline, which is a heterocyclic aromatic compound that has been extensively studied due to its diverse biological activities. The synthesis method of 8-AQCA is relatively simple, and it has been used in various fields of research, including pharmacology, biochemistry, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Antibacterial Properties
Researchers have explored the synthesis of new derivatives of 8-nitrofluoroquinolone, which exhibit promising antibacterial properties against both gram-positive and gram-negative strains. The process involves the introduction of substituted primary amine appendages, including those where the amino group is part of a primary alpha-amino acid, significantly enhancing antibacterial activity, especially against S. aureus with MICs around 2-5 microg/mL. This suggests that more lipophilic groups attached to the 8-aminoquinoline scaffold can increase activity against gram-positive bacteria (Al-Hiari et al., 2007).
Catalysis in Organic Synthesis
8-Aminoquinoline derivatives have been utilized in auxiliary-assisted palladium-catalyzed arylation and alkylation of sp² and sp³ carbon-hydrogen bonds. This method employs 8-aminoquinoline amide substrates, showcasing their utility in selective functionalization of primary sp³ C-H bonds and alkylation of sp³ and sp² C-H bonds. The employment of 8-aminoquinoline auxiliary affords the best results, demonstrating significant functional group tolerance and highlighting its role in the development of complex synthetic methodologies (Shabashov & Daugulis, 2010).
Photolabile Protecting Group
8-Aminoquinoline derivatives, specifically those brominated on the quinoline nucleus, have been developed as photolabile protecting groups for carboxylic acids. These derivatives exhibit greater single-photon quantum efficiency than other photolabile groups, alongside sensitivity to multiphoton-induced photolysis, making them suitable for in vivo use. Their increased solubility and low fluorescence render them highly useful as caging groups for biological messengers, demonstrating the versatile applications of 8-aminoquinoline derivatives in biochemical research (Fedoryak & Dore, 2002).
Selective Removal of Aminoquinoline Auxiliary
The 8-Aminoquinoline (AQ) auxiliary, widely used in metal-catalyzed directed C-H functionalization reactions, can be efficiently and chemoselectively removed by converting various N-quinolyl carboxamides to primary amides. This process, involving the treatment with a stoichiometric amount of 2-iodoxybenzoic acid oxidant, highlights the synthetic utility of the AQ-directed palladium-catalyzed C-H functionalization strategy for the synthesis of complex amino acids (Zhang et al., 2019).
Mecanismo De Acción
Target of Action
8-Aminoquinoline-6-carboxylic acid hydrochloride is a nitrogen-containing heterocyclic framework found in many natural products, functional materials, and useful drugs . It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization .
Mode of Action
The compound interacts with its targets through a process known as C–H bond activation/functionalization . This involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . Mechanistically, a single electron transfer (SET) pathway is suggested in most cases .
Biochemical Pathways
The biochemical pathways affected by this compound involve the functionalization of positions C2–C7 on the 8-aminoquinoline ring . This process changes the physical and chemical properties of the ring, potentially leading to future applications of economic value .
Result of Action
The molecular and cellular effects of this compound’s action involve the transformation of the 8-aminoquinoline skeleton . This transformation is achieved through the selective functionalization of carboxamide scaffolds .
Propiedades
IUPAC Name |
8-aminoquinoline-6-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.ClH/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8;/h1-5H,11H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOBRHWOVXKKKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4,4-Difluoropiperidin-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2697702.png)
![Tert-butyl 4-[2-amino-2-(4-fluorophenyl)ethyl]piperidine-1-carboxylate](/img/structure/B2697703.png)
![6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2697704.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2697705.png)

![5-ethyl-N-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2697710.png)
![3-cinnamyl-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2697711.png)
![furan-3-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2697712.png)


![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2697719.png)
![N-[(Z)-(4-bromophenyl)methylideneamino]-3-(4-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)propanamide](/img/structure/B2697720.png)